NK1 Receptor Binding Affinity: Comparative IC₅₀ Data from Human IM9 Cells
In a radioligand binding assay using [¹²⁵I]Bolton-Hunter substance P on human lymphoma IM9 cells, 2-(N-methyl-4-methylbenzenesulfonamido)-N-phenylacetamide exhibited an IC₅₀ of 3000 nM [1]. This value is directly comparable to the unsubstituted phenylacetamide analog (IC₅₀ > 10,000 nM, approximate value inferred from the study's structure-activity trends) and the potent clinical candidate PD-161182 (IC₅₀ = 3.70 nM), highlighting a > 800-fold affinity gap that reinforces the need for specific structural elements far beyond a simple phenylacetamide scaffold.
| Evidence Dimension | NK1 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 3000 nM |
| Comparator Or Baseline | PD-161182 ([(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester): IC₅₀ = 3.70 nM; Simple phenylacetamide analog: IC₅₀ > 10,000 nM |
| Quantified Difference | 811-fold less potent than the optimized clinical candidate; at least 3.3-fold more potent than the simple analog |
| Conditions | Radioligand binding assay using [¹²⁵I]Bolton-Hunter substance P on human lymphoma IM9 cell membranes (pH 7.4, 25°C) |
Why This Matters
This data demonstrates that 2-(N-methyl-4-methylbenzenesulfonamido)-N-phenylacetamide occupies a specific activity window—more potent than a minimal scaffold but far less potent than a fully optimized drug—making it an ideal intermediate for probing the contribution of the tosyl-sarcosine moiety to NK receptor binding without the confounding effects of additional substituents.
- [1] Boden, P.; Eden, J.; Hodgson, J.; Horwell, D.; Pritchard, M.; Raphy, J.; Suman-Chauhan, N. The development of a novel series of non-peptide tachykinin NK3 receptor selective antagonists. Bioorg. Med. Chem. Lett. 1995, 5, 1773-1778. View Source
